5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine
Overview
Description
5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H14N2O4 . It contains a total of 32 bonds, including 18 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, and 6 aromatic bonds . The molecule also features 2 six-membered rings, 1 nitro group (aromatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine consists of 31 atoms, including 14 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms . The molecule contains a total of 32 bonds, including 18 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Scientific Research Applications
Structure-Activity Relationships in Antiestrogens
A study on the structure-activity relationship of antiestrogens highlighted the synthesis and evaluation of a series of compounds, including derivatives related to the 5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine structure. These compounds were assessed for their affinity for the estrogen receptor (ER) and their uterotrophic-antiuterotrophic activities in rodents. The research found that certain analogues exhibited effective antiestrogen properties, surpassing those of known drugs like tamoxifen, indicating potential applications in the treatment of estrogen-related disorders (Sharma, Saeed, Durani, & Kapil, 1990).
CRF1 Receptor Antagonist for Stress-Induced Disorders
The discovery of E2508, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, demonstrated significant potential in treating stress-induced disorders. E2508, which features a structure related to 5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine, showed efficacy in reducing stress-induced defecation and visceral pain in rat models, suggesting its usefulness in managing conditions like irritable bowel syndrome (Taguchi et al., 2017).
MRI Contrast Agents and Tumor Redox Status
Nitroxide radicals, used in MRI contrast agents, participate in redox reactions and can provide insights into the redox status of tissues, including tumors. Research involving derivatives related to 5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine demonstrated the potential of these compounds in enhancing the contrast in MRI, especially in distinguishing between normal and tumor tissues based on their redox activities (Hyodo et al., 2006).
Neuropharmacological Applications
A novel series of tetrahydropyrido-pyrazoles, structurally related to 5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine, were found to be potent inhibitors of TNF-α, nitric oxide, and the CB₁ receptor. These compounds, particularly the analogue N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide, showed significant neuropharmacological effects in acute and neuropathic pain models in rodents, indicating their potential in neuropathic pain treatment strategies (Yogeeswari, Sharma, Samala, Gangadhar, Karthick, Mallipeddi, Semwal, & Sriram, 2013).
Safety And Hazards
properties
IUPAC Name |
5-nitro-2-(oxan-4-ylmethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-13(15)10-1-2-11(12-7-10)17-8-9-3-5-16-6-4-9/h1-2,7,9H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPXNFSDLOGHPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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